molecular formula C16H21NO4 B13881258 Diethyl 2-[(4-ethylanilino)methylidene]propanedioate

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate

Cat. No.: B13881258
M. Wt: 291.34 g/mol
InChI Key: KKXKOMAWTNFTJC-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of an ethylanilino group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-ethylanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-ethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Diethyl malonate+4-ethylanilineDiethyl 2-[(4-ethylanilino)methylidene]propanedioate\text{Diethyl malonate} + \text{4-ethylaniline} \rightarrow \text{this compound} Diethyl malonate+4-ethylaniline→Diethyl 2-[(4-ethylanilino)methylidene]propanedioate

The reaction is usually conducted at elevated temperatures (100-110°C) for several hours (4-5 hours) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the ethylanilino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-ethylanilino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-methoxyanilino)methylidene]propanedioate
  • Diethyl 2-[(4-nitroanilino)methylidene]propanedioate
  • Diethyl 2-[(4-methylphenyl)amino]methylidene]propanedioate

Uniqueness

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

diethyl 2-[(4-ethylanilino)methylidene]propanedioate

InChI

InChI=1S/C16H21NO4/c1-4-12-7-9-13(10-8-12)17-11-14(15(18)20-5-2)16(19)21-6-3/h7-11,17H,4-6H2,1-3H3

InChI Key

KKXKOMAWTNFTJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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